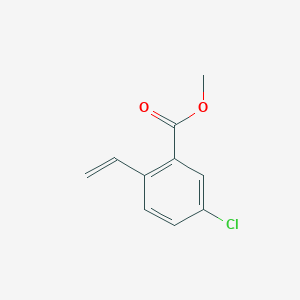

Methyl 5-chloro-2-ethenylbenzoate

Description

Properties

CAS No. |

131001-88-2 |

|---|---|

Molecular Formula |

C10H9ClO2 |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

methyl 5-chloro-2-ethenylbenzoate |

InChI |

InChI=1S/C10H9ClO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h3-6H,1H2,2H3 |

InChI Key |

GJDKSXOBYHDGHZ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)C=C |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)C=C |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Methyl 5-chloro-2-ethenylbenzoate serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

- Alkylation Reactions : It can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.

- Coupling Reactions : The ethenyl group can participate in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Data Table: Organic Reactions Involving this compound

Pharmaceutical Applications

In the pharmaceutical sector, this compound is explored for its potential as a precursor in drug synthesis:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antibacterial properties, making them candidates for antibiotic development.

- Anti-inflammatory Drugs : Its structural modifications have shown promise in creating anti-inflammatory agents that target specific pathways.

Case Study: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against various bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as a lead compound for developing new antibiotics.

Agrochemical Applications

This compound also finds applications in agrochemicals:

- Pesticides and Herbicides : Its derivatives have been tested for effectiveness against pests and weeds, showcasing potential as environmentally friendly agrochemicals.

Data Table: Agrochemical Efficacy Studies

| Compound Derived | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| Chloro-Ethenyl Derivative | Aphids | 85% | |

| Esterified Variant | Broadleaf Weeds | 78% |

Material Science

In material science, this compound is being investigated for its role in synthesizing polymers and coatings:

- Polymerization : It can serve as a monomer in the production of specialty polymers with tailored properties.

Case Study: Polymer Synthesis Using this compound

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength compared to traditional monomers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Key Observations:

This contrasts with amino groups (electron-donating, e.g., Methyl 2-amino-5-chlorobenzoate), which increase ring activation . Sulfonamido groups (e.g., in ) introduce steric bulk and hydrogen-bonding capacity, influencing crystal packing and solubility.

Molecular Weight and Physicochemical Properties: Simpler derivatives like Methyl 2-amino-5-chlorobenzoate (MW: 185.61 g/mol) exhibit lower density and higher solubility in polar solvents compared to bulkier analogs (e.g., MW: 378.8 g/mol in ). The ethenyl group’s planar geometry may reduce crystallinity compared to rigid substituents like sulfonamido groups.

Synthetic Pathways: Methyl 2-amino-5-chlorobenzoate is synthesized via nitro-group reduction using tin chloride , whereas sulfonamido derivatives involve multi-step coupling reactions . The ethenyl group could be introduced via Heck coupling or esterification of pre-functionalized benzoic acids.

Crystallographic and Spectroscopic Data

- Crystal Structure: Methyl 5-chloro-2-[N-(...)]benzoate exhibits a well-ordered crystal lattice (R factor: 0.063) with C–C bond lengths averaging 1.39 Å, stabilized by weak C–H⋯O interactions. In contrast, amino-substituted analogs may display stronger hydrogen-bonding networks.

- Spectroscopic Characterization :

- NMR/FTIR : Methyl shikimate () shows characteristic ester carbonyl peaks at ~170 ppm (¹³C NMR) and 1720 cm⁻¹ (FTIR), which would align with the target compound’s ester group .

- HPLC/GC : Compounds like sandaracopimaric acid methyl ester () are analyzed via GC-MS, suggesting similar methods for purity assessment of methyl benzoates .

- NMR/FTIR : Methyl shikimate () shows characteristic ester carbonyl peaks at ~170 ppm (¹³C NMR) and 1720 cm⁻¹ (FTIR), which would align with the target compound’s ester group .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for Methyl 5-chloro-2-ethenylbenzoate?

- Methodology : A common approach involves reducing nitro precursors (e.g., methyl 5-chloro-2-nitrobenzoate) using tin chloride in ethyl acetate under acidic conditions . Optimization strategies include:

- Varying reducing agents (e.g., catalytic hydrogenation vs. SnCl₂).

- Adjusting reaction time and temperature to improve yield.

- Purification via crystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : For confirming substituent positions (e.g., chlorine at C5, ethenyl at C2) and ester group integrity .

- IR Spectroscopy : To identify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl vibrations .

- Mass Spectrometry (MS) : For molecular ion ([M⁺]) validation and fragmentation pattern analysis .

Q. What safety protocols are critical when handling this compound?

- Recommendations :

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ensure fume hood ventilation to avoid inhalation .

- Store in airtight containers at room temperature, away from ignition sources .

Q. How can researchers assess the stability of this compound under varying conditions?

- Approach :

- Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) to monitor degradation via HPLC .

- Test reactivity under acidic/basic conditions to identify hydrolysis susceptibility .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

- Methodology :

- Cross-validate computational models (e.g., DFT) with experimental techniques like X-ray crystallography to confirm electronic/steric effects .

- Re-evaluate solvent effects or transition-state approximations in simulations .

Q. What strategies optimize regioselectivity in Diels-Alder reactions involving this compound?

- Approach :

- Use electron-withdrawing substituents (e.g., Cl) to activate the dienophile, enhancing reaction rates .

- Screen Lewis acid catalysts (e.g., BF₃·Et₂O) to control endo/exo selectivity .

Q. How do substituent electronic effects influence nucleophilic aromatic substitution (NAS) at the chloro position?

- Analysis :

- Compare reactivity with analogs (e.g., methyl 5-fluoro-2-ethenylbenzoate) to assess leaving group ability .

- Conduct Hammett studies to quantify substituent effects on reaction rates .

Q. What methodologies are recommended for resolving spectral overlaps in complex reaction mixtures?

- Solutions :

- Employ 2D NMR techniques (e.g., HSQC, HMBC) to assign signals in crowded spectra .

- Use hyphenated techniques (LC-MS/MS) for real-time monitoring of intermediates .

Key Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.